Tert-butyl 2-aminoisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKUBTVMCUQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338990-46-7 | |
| Record name | tert-butyl 2-aminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Solubility of Tert-butyl 2-aminoisonicotinate for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-aminoisonicotinate, a key building block in medicinal chemistry. In the absence of extensive public data, this document emphasizes the foundational principles and methodologies required to accurately determine and predict its solubility. We delve into the predicted physicochemical properties of the molecule, outline expected solubility trends in a range of common solvents, and provide a detailed, field-proven experimental protocol for both kinetic and equilibrium solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the expertise to confidently assess the solubility of this and similar compounds, a critical parameter in the journey from discovery to clinical application.
Introduction: The Significance of Solubility in Drug Discovery
This compound is a functionalized pyridine derivative with significant potential in the synthesis of novel therapeutic agents. Its structural motifs, including the amino-pyridine core and the tert-butyl ester, are frequently encountered in molecules designed to interact with biological targets. The solubility of such a compound is a paramount physicochemical property that dictates its utility at every stage of the drug development pipeline. From ensuring homogeneity in high-throughput screening campaigns to influencing bioavailability and formulation strategies, a thorough understanding of a compound's solubility is non-negotiable.
This guide will provide a robust framework for approaching the solubility assessment of this compound. We will first establish a theoretical foundation by predicting its key physicochemical properties and discussing the anticipated solubility behavior in various solvent systems. Subsequently, a detailed, step-by-step experimental protocol will be presented, grounded in established industry best practices and regulatory guidelines.
Physicochemical Properties: A Predictive Analysis
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure. |
| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to related pyridine derivatives like methyl 2-aminoisonicotinate. |
| Melting Point | 130-150 °C | Expected to be in a similar range to methyl 2-aminoisonicotinate (145-149 °C), with the bulkier tert-butyl group potentially influencing crystal packing and thus the melting point. |
| pKa | 3-5 (for the pyridine nitrogen) | The amino group is a weak base, and the pyridine nitrogen will have a pKa typical for aminopyridines. The exact value will be influenced by the electronic effects of the ester group. |
| LogP | 1.5 - 2.5 | The tert-butyl group significantly increases lipophilicity compared to a methyl ester. This is a crucial parameter for predicting solubility in both aqueous and organic solvents. |
Predicted Solubility Profile
The solubility of this compound will be a function of the interplay between its polar (amino group, pyridine nitrogen, ester carbonyl) and non-polar (tert-butyl group, pyridine ring) functionalities.
Aqueous Solubility
The presence of the amino group and the pyridine nitrogen suggests that the aqueous solubility will be pH-dependent.
-
Acidic Conditions (pH < pKa): In acidic solutions, the amino group and the pyridine nitrogen will be protonated, forming a more polar, cationic species. This will lead to a significant increase in aqueous solubility.
-
Neutral to Basic Conditions (pH > pKa): In this range, the compound will exist primarily in its neutral, less polar form, resulting in lower aqueous solubility.
Organic Solvent Solubility
Based on the principle of "like dissolves like," the following trends are anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule. Also, good solubility is expected in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol should be effective solvents due to their ability to hydrogen bond with the amino group and pyridine nitrogen, while also having some capacity to solvate the non-polar regions.
-
Low Solubility: Non-polar solvents like hexanes and toluene are expected to be poor solvents for this compound due to the presence of the polar functional groups.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a robust method for determining both the kinetic and equilibrium solubility of this compound. This protocol is designed to be self-validating by incorporating appropriate controls and adhering to principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
Materials and Equipment
-
This compound (synthesized and purified, with purity confirmed by HPLC and NMR)
-
A range of solvents (e.g., water, pH 1.2, 4.5, 6.8 buffers, methanol, ethanol, isopropanol, acetonitrile, DMSO, dichloromethane, toluene, hexane)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining kinetic and equilibrium solubility.
Step-by-Step Protocol
Part A: HPLC Method Development and Validation
-
Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[3][4]
-
Method Validation: Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines. This ensures the reliability of the concentration measurements.
Part B: Kinetic Solubility Determination [5][6][7]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Sample Preparation: In individual vials, add a small aliquot of the DMSO stock solution to each of the selected solvents to achieve a target concentration (e.g., 100 µg/mL). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).
-
Sample Processing: After incubation, visually inspect for precipitation. Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any precipitate.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound by the validated HPLC method.
Part C: Equilibrium Solubility Determination [2][8]
-
Sample Preparation: Add an excess amount of solid this compound to each solvent in individual vials. The presence of undissolved solid is crucial for reaching equilibrium.
-
Incubation: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound by the validated HPLC method.
Data Analysis and Interpretation
-
Quantification: Use the calibration curve generated during HPLC method validation to determine the concentration of this compound in each sample.
-
Reporting: Report the solubility in mg/mL or µg/mL. For aqueous solutions, also report the pH of the final solution.
Summary of Expected Solubility Data
The following table provides a template for summarizing the experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Kinetic Solubility (µg/mL) | Equilibrium Solubility (µg/mL) |
| Aqueous Buffers | ||
| pH 1.2 HCl | ||
| pH 4.5 Acetate | ||
| pH 6.8 Phosphate | ||
| Water | ||
| Organic Solvents | ||
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetonitrile | ||
| Dichloromethane | ||
| Toluene | ||
| Hexane | ||
| Dimethyl Sulfoxide (DMSO) | >10,000 (estimated) | >10,000 (estimated) |
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining predictive analysis with a robust experimental protocol, researchers can confidently generate the critical solubility data needed to advance their drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for the scientific community. Future work should focus on the experimental determination of the solubility profile as described, as well as investigating the impact of temperature and the presence of co-solvents and excipients on the solubility of this promising compound.
References
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Naicker, T., et al. (2016). Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. Zeitschrift für Kristallographie - New Crystal Structures, 231(3), pp. 831-832. [Link]
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Firth, M., et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]
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ResearchGate. (2018). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
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National Center for Biotechnology Information. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. PubMed Central. [Link]
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Unveiling the Therapeutic Potential of Tert-butyl 2-aminoisonicotinate: A Technical Guide for Drug Discovery
Foreword: From a Synthetic Building Block to a Wellspring of Bioactivity
To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration into the latent therapeutic promise of Tert-butyl 2-aminoisonicotinate. While this molecule is primarily recognized as a versatile synthetic intermediate, a deeper analysis of its core structural motifs—the 2-aminopyridine scaffold and the tert-butyl ester—reveals a compelling rationale for its potential as a progenitor of novel bioactive agents. This document is not a mere recitation of established facts but an expert synthesis of existing knowledge on related structures to logically deduce and guide future research into the pharmacological landscape of this compound derivatives. We will dissect the molecule's components, extrapolate potential biological activities, and provide robust, actionable experimental protocols to empower your discovery programs.
Deconstructing this compound: A Structural Perspective
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a tert-butyl carboxylate group at the 4-position. Its primary utility lies in organic synthesis, where the amino and ester functionalities serve as handles for a variety of chemical transformations.[1] The tert-butyloxycarbonyl (Boc) protecting group, often associated with the tert-butyl ester, is pivotal in multi-step syntheses, offering stability under various conditions and facile removal under acidic environments.[2]
The true potential of this molecule, however, lies in the synergistic interplay of its two key structural features:
-
The 2-Aminopyridine Core: This pharmacophore is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications.[3][4] Its ability to engage in various biological interactions makes it a fertile ground for discovering new drugs.
-
The Tert-butyl Ester Moiety: Beyond its role as a protecting group, the tert-butyl group significantly influences a molecule's physicochemical properties. It can enhance metabolic stability, increase potency by providing a steric shield, and serve as a bioisostere for other chemical groups.[5][6] The ester itself can function as a prodrug, improving oral bioavailability and modulating pharmacokinetic profiles.[7][8]
This guide will now systematically explore the established biological activities associated with these two components to build a predictive framework for the potential therapeutic applications of this compound.
The 2-Aminopyridine Scaffold: A Legacy of Diverse Pharmacological Activity
The 2-aminopyridine moiety is a cornerstone of numerous clinically successful drugs, demonstrating a remarkable range of biological activities.[3] This versatility stems from its unique electronic and structural properties, which allow for diverse interactions with biological targets.
Antimicrobial and Antifungal Potential
Derivatives of 2-aminopyridine have shown significant promise as antimicrobial and antifungal agents. The nitrogen atoms in the pyridine ring can coordinate with metal ions essential for microbial enzyme function, while the amino group provides a key hydrogen bonding site.
-
Antibacterial Activity: Compounds incorporating the 2-aminopyridine scaffold have demonstrated efficacy against a range of bacteria, including Mycobacterium tuberculosis.[9]
-
Antifungal Activity: The structural features of 2-aminopyridines are also conducive to antifungal activity, with derivatives showing inhibitory effects against various fungal strains.
The logical next step is to investigate whether derivatization of this compound can yield novel antimicrobial agents.
Anticancer and Antiproliferative Prospects
The 2-aminopyridine nucleus is a key component in several anticancer drugs. Its derivatives have been shown to inhibit various kinases and other enzymes crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: The 2-aminopyridine structure can be tailored to fit into the ATP-binding pocket of various kinases, leading to their inhibition. This is a well-established strategy in the development of targeted cancer therapies.[2]
-
Enzyme Inhibition: Beyond kinases, 2-aminopyridine derivatives have been shown to inhibit other enzymes involved in cancer progression. For instance, esters of 6-aminonicotinic acid have been investigated as inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway that is often upregulated in cancer cells.[10]
Given these precedents, this compound serves as an excellent starting point for the synthesis of novel compounds with potential antiproliferative activity.
Anti-inflammatory and Analgesic Properties
Several non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics contain the 2-aminopyridine moiety. These compounds often exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The 2-aminopyridine scaffold has been shown to be a valuable pharmacophore in the design of anti-inflammatory and analgesic agents.[3]
The Tert-butyl Ester: A Tool for Optimizing Pharmacokinetics and Potency
The tert-butyl group is more than just a bulky, sterically hindering moiety. In medicinal chemistry, it is strategically employed to enhance the drug-like properties of a molecule.
Enhancing Metabolic Stability
The tert-butyl group is relatively resistant to metabolism by cytochrome P450 enzymes due to the absence of easily abstractable hydrogen atoms.[11] This can lead to a longer half-life and improved pharmacokinetic profile of a drug. By incorporating a tert-butyl group, the metabolic liabilities of a lead compound can often be mitigated.
Prodrug Strategy for Improved Bioavailability
Carboxylic acids, while often crucial for target binding, can suffer from poor oral bioavailability due to their polarity. Esterification to a tert-butyl ester can mask the carboxylic acid, rendering the molecule more lipophilic and improving its absorption from the gastrointestinal tract.[7][8] Once absorbed, the ester can be hydrolyzed by esterases in the plasma or liver to release the active carboxylic acid.
Bioisosteric Replacement and Potency Enhancement
The tert-butyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and lipophilicity to optimize its binding to a biological target.[6] In some cases, the steric bulk of the tert-butyl group can also enhance potency by promoting a more favorable binding conformation or by displacing water molecules from the active site.
Hypothesized Biological Activities of this compound Derivatives: A Roadmap for Future Research
Based on the established activities of the 2-aminopyridine scaffold and the modulating effects of the tert-butyl ester, we can logically hypothesize several promising avenues of research for derivatives of this compound.
Table 1: Postulated Biological Activities and Rationale
| Potential Biological Activity | Rationale | Key Structural Features to Exploit |
| Antimicrobial/Antifungal | The 2-aminopyridine core is a known antimicrobial pharmacophore. The tert-butyl ester can improve cell permeability. | Modification of the amino group with various heterocyclic or aromatic moieties. |
| Anticancer | The 2-aminopyridine scaffold is present in numerous kinase inhibitors and other anticancer agents. The tert-butyl ester can act as a prodrug to deliver the active carboxylic acid to tumor cells. | Synthesis of amides from the amino group and exploration of different ester prodrugs. |
| Anti-inflammatory | 2-Aminopyridine derivatives are known to possess anti-inflammatory properties. | Derivatization of the amino group to mimic the structures of known anti-inflammatory drugs. |
| Enzyme Inhibition | The 2-aminopyridine nucleus can be tailored to inhibit a variety of enzymes. The tert-butyl group can enhance binding affinity and metabolic stability. | Design of derivatives targeting specific enzyme families, such as kinases or proteases. |
Experimental Protocols: A Practical Guide to Unlocking Potential
To translate the hypothesized activities into tangible data, the following experimental workflows are proposed. These protocols are designed to be robust and self-validating, providing a solid foundation for your research.
General Synthetic Protocol for Derivatization of this compound
This protocol outlines a general method for the acylation of the 2-amino group, a common strategy for creating libraries of bioactive compounds.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acid chloride, sulfonyl chloride) (1.05 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of derivatives from this compound.
In Vitro Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against bacterial and fungal strains using the broth microdilution method.
Step-by-Step Methodology:
-
Strain Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include positive (microorganism with no compound) and negative (broth only) controls.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT anticancer assay.
Concluding Remarks and Future Directions
This compound, while unassuming at first glance, represents a launchpad for the discovery of novel therapeutic agents. By leveraging the rich pharmacology of the 2-aminopyridine scaffold and the pharmacokinetic benefits of the tert-butyl ester, researchers are well-positioned to explore a wide range of biological activities. This guide has provided a comprehensive, evidence-based rationale for pursuing this molecule as a source of new drug candidates, along with the practical tools to begin this exciting journey of discovery. The path from a simple building block to a life-changing medicine is arduous, but it begins with a clear, scientifically sound hypothesis and the robust experimental validation outlined herein.
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- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tert-butyl 2-aminoisonicotinate in Organic Synthesis
Introduction: The Strategic Value of Tert-butyl 2-aminoisonicotinate
This compound is a bifunctional heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a sterically hindered tert-butyl ester and a nucleophilic amino group, offers a versatile platform for the synthesis of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the amino and ester groups allows for sequential and site-selective modifications. The tert-butyl ester not only serves as a protecting group for the carboxylic acid but can also influence the compound's solubility and pharmacokinetic properties in drug discovery programs. These esters are generally stable but can be cleaved under specific acidic conditions to reveal the carboxylic acid, providing an additional handle for derivatization.
This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for its use in the modern organic chemistry laboratory.
Synthesis of this compound
The synthesis of this compound can be achieved from the commercially available 2-aminoisonicotinic acid. A common and effective method for the formation of tert-butyl esters is the reaction of the corresponding carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminoisonicotinic acid using di-tert-butyl dicarbonate and DMAP.
Table 1: Reagents and Materials for Protocol 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminoisonicotinic acid | C₆H₆N₂O₂ | 138.12 | 1.00 g | 7.24 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.74 g | 7.96 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.088 g | 0.72 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 20 mL | - |
| Saturated aq. NaHCO₃ | - | - | 20 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 50 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoisonicotinic acid (1.00 g, 7.24 mmol).
-
Add anhydrous tetrahydrofuran (20 mL) to the flask.
-
To the resulting suspension, add 4-(dimethylamino)pyridine (0.088 g, 0.72 mmol) followed by di-tert-butyl dicarbonate (1.74 g, 7.96 mmol).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 12-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.
Application Note and Protocol for the Scale-up Synthesis of Tert-butyl 2-aminoisonicotinate
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed guide for the scale-up synthesis of tert-butyl 2-aminoisonicotinate, a key building block in the development of novel pharmaceuticals. Two robust and scalable synthetic routes are presented, starting from readily available precursors: 2-chloroisonicotinic acid and 2-aminonicotinic acid. This application note delves into the rationale behind the chosen methodologies, offering step-by-step protocols, in-depth mechanistic insights, and critical considerations for process optimization and safety. The aim is to equip researchers and process chemists with the necessary knowledge to confidently and efficiently produce multi-gram to kilogram quantities of this important intermediate.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its structure, featuring a pyridine core with an amino group and a protected carboxylic acid, makes it an ideal scaffold for introducing diversity in drug discovery programs. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, allowing for subsequent modifications. The 2-amino group is a key handle for the construction of various amide, sulfonamide, and urea linkages, which are prevalent in many pharmaceutical agents. Given its importance, the development of a reliable and scalable synthesis is paramount for advancing medicinal chemistry and drug development projects.
Recommended Synthetic Strategies for Scale-up
Two primary synthetic routes have been identified and optimized for the scale-up production of this compound. Each pathway offers distinct advantages and challenges, and the choice of route may depend on factors such as raw material cost, available equipment, and desired purity profile.
Route 1: Two-Step Synthesis from 2-Chloroisonicotinic Acid
This is the recommended and most robust route for large-scale synthesis. It proceeds via the formation of a key intermediate, tert-butyl 2-chloroisonicotinate, followed by a well-established amination reaction.
Route 2: Direct Esterification of 2-Aminonicotinic Acid
This approach is more direct but requires careful control of reaction conditions to prevent side reactions involving the free amino group.
Route 1: Synthesis via 2-Chloroisonicotinic Acid Intermediate
This two-step approach provides a reliable and high-yielding pathway to the target compound. The initial esterification is followed by a palladium-catalyzed amination, a powerful and well-understood transformation in modern organic synthesis.
Overall Workflow for Route 1
Caption: Workflow for the synthesis of this compound from 2-chloroisonicotinic acid.
Step 1: Esterification of 2-Chloroisonicotinic Acid
The first step involves the conversion of the carboxylic acid to its tert-butyl ester. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method for this transformation on a large scale.[1]
Reaction Mechanism:
Caption: Simplified mechanism of DMAP-catalyzed esterification with Boc₂O.
Protocol:
| Parameter | Value |
| Reactants | 2-Chloroisonicotinic acid, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up with extraction |
Detailed Procedure:
-
To a stirred solution of 2-chloroisonicotinic acid (1.0 eq) in NMP (3.5 L/kg of starting material) in a suitable reactor, add DMAP (0.2 eq).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in NMP, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC or TLC until completion.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 2-chloroisonicotinate as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Buchwald-Hartwig Amination
The introduction of the amino group is achieved via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used in industrial settings.[2][3] The choice of palladium catalyst, ligand, and ammonia source is crucial for a successful and scalable reaction.
Reaction Mechanism:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol:
| Parameter | Value |
| Reactants | Tert-butyl 2-chloroisonicotinate, Ammonia source (e.g., aqueous ammonia, ammonium salts), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, RuPhos), Base (e.g., NaOtBu, K₂CO₃) |
| Solvent | Toluene, Dioxane, or other suitable organic solvent |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Work-up | Filtration and purification by crystallization or chromatography |
Detailed Procedure:
-
To a suitable reactor, add tert-butyl 2-chloroisonicotinate (1.0 eq), the palladium catalyst (e.g., 1-5 mol %), the ligand (e.g., 1-5 mol %), and the base (e.g., 1.5-2.0 eq).
-
Evacuate and backfill the reactor with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent, followed by the ammonia source. Recent developments have shown that aqueous ammonia can be a convenient and inexpensive source of ammonia for this transformation.[4] Alternatively, ammonium salts can be used.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours, monitoring by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to yield pure this compound.
Route 2: Direct Esterification of 2-Aminonicotinic Acid
This one-step approach is atom-economical but requires careful optimization to achieve high yields and purity on a large scale. The primary challenge is the potential for side reactions with the amino group under the acidic conditions typically required for tert-butyl ester formation.
Overall Workflow for Route 2
Caption: Workflow for the direct synthesis of this compound from 2-aminonicotinic acid.
Protocol for Direct Esterification
Several methods can be employed for the direct tert-butylation of amino acids. A recently developed method using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate offers a promising and milder alternative to traditional strong acid catalysis.[6][7]
Protocol:
| Parameter | Value |
| Reactants | 2-Aminonicotinic acid, Bis(trifluoromethanesulfonyl)imide (Tf₂NH) |
| Solvent/Reagent | Tert-butyl acetate (t-BuOAc) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 24-48 hours |
| Work-up | Aqueous work-up with pH adjustment and extraction |
Detailed Procedure:
-
To a stirred suspension of 2-aminonicotinic acid (1.0 eq) in tert-butyl acetate (10-20 volumes), add bis(trifluoromethanesulfonyl)imide (1.1 eq) at room temperature.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 24-48 hours, monitoring the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Adjust the pH of the aqueous layer to ~8-9 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Comparison of Synthetic Routes for Scale-up
| Factor | Route 1 (from 2-Chloroisonicotinic Acid) | Route 2 (Direct Esterification) |
| Number of Steps | 2 | 1 |
| Overall Yield | Generally higher and more reproducible | Can be variable, highly dependent on optimization |
| Scalability | Excellent, with well-established and robust reactions | Moderate, may require significant process development to control side reactions |
| Raw Material Cost | 2-Chloroisonicotinic acid can be more expensive | 2-Aminonicotinic acid is generally cheaper |
| Reagent Cost | Palladium catalysts and ligands can be costly | Tf₂NH is a relatively expensive reagent |
| Process Safety | Buchwald-Hartwig amination requires careful handling of pyrophoric bases (if used) and inert atmosphere | Use of strong acids or Tf₂NH requires appropriate handling procedures |
| Purification | Intermediates and final product are generally crystalline and easier to purify | Potential for side products may complicate purification |
Conclusion and Recommendations
For the reliable and scalable synthesis of this compound, Route 1, starting from 2-chloroisonicotinic acid, is the recommended approach. While it involves an additional step, the individual reactions are well-understood, high-yielding, and have been successfully implemented on an industrial scale. The Buchwald-Hartwig amination offers a versatile and efficient method for the key C-N bond formation.
Route 2 presents a more direct and potentially more cost-effective option in terms of raw materials. However, the direct esterification of an amino acid can be challenging to control on a large scale, and the cost of specialized reagents like Tf₂NH may offset the savings from the starting material. This route may be more suitable for smaller-scale syntheses or where process optimization resources are readily available.
Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the project, including scale, budget, and available expertise. This application note provides the foundational knowledge and detailed protocols to enable the successful synthesis of this compound by either pathway.
References
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. (n.d.). [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 34(01), 235-239. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 2-aminoisonicotinate
Welcome to the technical support guide for the purification of Tert-butyl 2-aminoisonicotinate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I fix it?
A1: A dark, oily crude product often points to the presence of colored impurities and residual solvent or low-molecular-weight side products that depress the melting point of your target compound.
-
Causality:
-
Colored Impurities: Aminopyridine compounds can be susceptible to oxidation, leading to the formation of colored byproducts. Reactions run at high temperatures or with prolonged exposure to air are particularly prone to this issue.
-
Residual Solvent: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove under standard rotary evaporation conditions and will result in an oil.
-
Side Products: The synthesis of aminopyridines can sometimes yield tar-like polymeric materials or complex side products. For instance, incomplete reactions or side reactions with starting materials can lead to a mixture that is difficult to crystallize.[1]
-
-
Troubleshooting Protocol:
-
Initial Analysis: First, dissolve a small amount of the crude oil in a suitable solvent (like Dichloromethane or Ethyl Acetate) and run a Thin Layer Chromatography (TLC) plate to visualize the number of components.
-
Solvent Removal: If a high-boiling solvent is suspected, use a high-vacuum pump (with a cold trap) to remove it. Gentle heating may be required.
-
Decolorization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w) and heat the mixture gently for 10-15 minutes.[2] Filter the hot solution through a pad of celite to remove the carbon. This should yield a lighter-colored solution.
-
Purification: Proceed with one of the detailed purification protocols below, such as flash column chromatography, which is excellent for separating multiple components.
-
Q2: What are the most common impurities to expect from the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route. A common route involves the esterification of 2-aminoisonicotinic acid.
-
Common Impurities:
-
Unreacted 2-aminoisonicotinic acid: The starting carboxylic acid is significantly more polar than the desired ester product.
-
Di-tert-butylated product: While less common, it's possible for the amino group to react under certain conditions, though this is generally unfavorable.
-
Isomers: If starting from a mixture of isomers, these will carry through the reaction. For example, contamination with 2-aminonicotinic acid would lead to the corresponding tert-butyl 2-aminonicotinate.[3]
-
Byproducts from Reagents: Impurities from reagents like tert-butyl isocyanide or tert-butanol can be present.[4]
-
Hydrolysis Product: The tert-butyl ester can be sensitive to strong acidic conditions and may hydrolyze back to the carboxylic acid during workup or purification.[5]
-
Q3: My TLC shows multiple spots very close to my product spot. How can I improve the separation?
A3: Poor separation on TLC indicates that the polarity of your product and the impurities are very similar. Optimizing the mobile phase for column chromatography is critical.
-
Causality: Compounds with similar functional groups and structures will have similar affinities for the stationary phase (silica gel) and similar solubilities in the mobile phase, leading to close Rf values. Aromatic compounds, in particular, can have complex interactions with the stationary phase.
-
Troubleshooting Protocol:
-
Systematic Solvent Screening: Test a range of solvent systems with varying polarities. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.[6][7]
-
Introduce a Different Solvent: If Hexane/Ethyl Acetate systems fail, switch one of the components. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or vice-versa can alter the selectivity. A Dichloromethane/Methanol system is effective for more polar compounds.[7]
-
Use an Amine Additive: Since this compound is a basic amine, it can interact strongly with the acidic silanol groups on the silica gel, causing tailing and poor separation. Adding a small amount of a competing amine, like triethylamine (TEA) or ammonia in methanol (0.5-1%), to the mobile phase can neutralize these active sites and significantly improve peak shape and resolution.[8][9]
-
Consider Alternative Solvents: For difficult separations of aromatic compounds, incorporating a solvent like toluene into the mobile phase can sometimes improve separation by altering pi-pi stacking interactions.[10]
-
| Solvent System | Typical Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds where Hex/EtOAc is insufficient. |
| Hexane / Ethyl Acetate + 1% TEA | 9:1 to 1:1 | Excellent for basic amines to prevent tailing on silica gel.[8] |
| Toluene / Chloroform / Methanol | Variable | Can resolve aromatic compounds that co-elute in other systems.[10] |
Q4: Can I use an acid-base extraction for purification?
A4: Yes, an acid-base extraction can be a very effective first-pass purification step, especially for removing non-basic organic impurities or unreacted acidic starting materials.
-
Mechanism: The process leverages the basicity of the pyridine nitrogen and the exocyclic amine. By washing the organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO3), and the purified product can be re-extracted into an organic solvent.[11]
-
Caution: The tert-butyl ester group is labile under strong acidic conditions.[5] Prolonged exposure to strong acid, especially with heating, can cause hydrolysis back to the carboxylic acid. Therefore, this procedure should be performed quickly and at cool temperatures.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most robust method for achieving high purity.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. If the solubility is low, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent, add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if a gradient is needed. For this compound, a gradient of Hexane/Ethyl Acetate with 1% triethylamine is often effective.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
If the crude product is a solid and relatively pure (>85%), recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small batches with solvents like ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.[12] Always use a boiling chip.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or activated carbon), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[13] Dry the crystals under vacuum to remove residual solvent.
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of this compound.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl isocyanide - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sorbtech.com [sorbtech.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. reddit.com [reddit.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. jru.edu.in [jru.edu.in]
- 13. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Common issues in Tert-butyl 2-aminoisonicotinate reactions
Welcome to the technical support center for tert-butyl 2-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry place, away from light and moisture. For long-term storage, refrigeration at 4°C or freezing at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1] As with many amino-containing compounds, it can be susceptible to oxidation and may react with atmospheric carbon dioxide over time.[2]
Q2: What are the typical solvents for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction. Common aprotic solvents such as tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene are frequently used, particularly for cross-coupling reactions.[3][4] For acylation and some alkylation reactions, dichloromethane (DCM) or acetonitrile (ACN) are also suitable. It is crucial to use anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.
Q3: Is the tert-butyl ester group stable under basic conditions?
A3: The tert-butyl ester is generally stable to a wide range of basic conditions, especially when using common amine bases (e.g., triethylamine, diisopropylethylamine) or carbonate bases (e.g., K₂CO₃, Cs₂CO₃) at moderate temperatures. However, it can be cleaved by strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in DMSO, or under harsh conditions with hydroxide bases.[5] Saponification is generally much slower than for methyl or ethyl esters, but it can become a competing side reaction at elevated temperatures or with prolonged reaction times.
Q4: Can the amino group and the pyridine nitrogen interfere with my reaction?
A4: Yes, both nitrogen atoms can influence reactivity. The 2-amino group is a nucleophile and will react with electrophiles. The pyridine nitrogen is weakly basic and can coordinate to metal catalysts, potentially inhibiting catalytic cycles in cross-coupling reactions. In some cases, this coordination can be beneficial, but it can also lead to catalyst deactivation. The electronic properties of the pyridine ring also influence the reactivity of the amino group.
II. Troubleshooting Guide: Acylation Reactions
Acylation of the 2-amino group is a common transformation. However, issues can arise due to the electronic nature of the pyridine ring and potential side reactions.
Q5: My acylation of this compound is sluggish or incomplete. What can I do?
A5: Low reactivity in acylations can be attributed to the decreased nucleophilicity of the amino group due to the electron-withdrawing effect of the pyridine ring and the adjacent ester.
-
Troubleshooting Steps:
-
Activate the Carboxylic Acid: If using a carboxylic acid and a coupling agent, consider more potent activators. For standard amide coupling reagents like HATU or HBTU, ensure the presence of a non-nucleophilic base (e.g., DIPEA) to neutralize the generated acid.
-
Use a More Reactive Acylating Agent: Convert the carboxylic acid to a more electrophilic species such as an acid chloride or anhydride. Acid chlorides are typically very effective but require a stoichiometric amount of a scavenger base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or hydrolysis of the tert-butyl ester.
-
Catalyst Addition: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Q6: I am observing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid (2-aminoisonicotinic acid). How can I prevent this?
A6: The tert-butyl ester is sensitive to strong acids.[6] Hydrolysis can occur if acidic conditions are generated during the reaction or workup.
-
Causality and Prevention:
-
Acid Byproduct: Acylations with acid chlorides generate HCl. If the scavenger base is not efficient or is consumed, the reaction mixture can become acidic, leading to ester cleavage. Ensure at least a stoichiometric equivalent of a suitable base is present.
-
Workup Conditions: During aqueous workup, avoid washing with strongly acidic solutions for extended periods.[2] If an acidic wash is necessary to remove basic impurities, perform it quickly with a cold, dilute acid solution and immediately proceed to the next step.
-
Purification: On silica gel chromatography, residual acid on the silica can cause partial hydrolysis. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.
-
III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This compound can be a substrate in cross-coupling reactions, either through prior conversion to a halide/triflate or by using the amino group in Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling (of a halogenated derivative)
Q7: My Suzuki coupling reaction has a low yield, and I recover a lot of starting material. What are the likely causes?
A7: Low yields in Suzuki couplings are often related to catalyst deactivation, poor solubility, or issues with the base or solvent.[3]
-
Troubleshooting Workflow:
-
Detailed Recommendations:
-
Catalyst and Ligand: The pyridine nitrogen can coordinate to the palladium center. If using a simple catalyst like Pd(PPh₃)₄, consider switching to a catalyst with more robust ligands that are less prone to dissociation, such as those developed by Buchwald or Fu. [7] * Base: The choice of base is critical. K₃PO₄ is often effective but must be finely powdered. Cs₂CO₃ is more soluble and can be more effective for challenging couplings. Ensure aqueous bases are thoroughly deoxygenated before addition. [3] * Side Reactions: A common side reaction is homocoupling of the boronic acid. This is often exacerbated by the presence of oxygen. Rigorous degassing of solvents and the reaction vessel is paramount.
-
B. Buchwald-Hartwig Amination
Q8: I am trying to couple an aryl halide with the amino group of this compound, but the reaction is failing.
A8: The nucleophilicity of the 2-aminopyridine can be lower than that of anilines, and the substrate itself can act as a ligand for the palladium catalyst, leading to inhibition.
-
Key Considerations:
-
Ligand Choice: This is the most critical parameter. Sterically hindered biaryl phosphine ligands (e.g., XantPhos, BrettPhos) are often required to facilitate the reductive elimination step and prevent catalyst inhibition. [8]Screening a panel of ligands is highly recommended.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred.
-
Temperature: These reactions often require elevated temperatures (80-110 °C).
-
| Parameter | Recommendation for Suzuki Coupling | Recommendation for Buchwald-Hartwig |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos | XantPhos, BrettPhos, BINAP |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF (+/- H₂O) | Toluene, Dioxane |
Table 1: Recommended starting conditions for cross-coupling reactions.
IV. Troubleshooting Guide: Deprotection and Subsequent Reactions
The final step in many synthetic sequences involving this reagent is the removal of the tert-butyl ester.
Q9: How do I deprotect the tert-butyl ester, and what are the common pitfalls?
A9: The tert-butyl ester is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often used neat or as a solution in DCM. [9]
-
Standard Protocol:
-
Dissolve the tert-butyl ester in DCM (e.g., 0.1 M).
-
Add an excess of TFA (e.g., 5-10 equivalents, or use a 20-50% TFA/DCM mixture).
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate in vacuo to remove the excess TFA and solvent.
-
Q10: During deprotection with TFA, I'm observing an additional, less polar byproduct. What could it be?
A10: A common and often overlooked side reaction during acid-mediated deprotection is the alkylation of other nucleophilic sites in the molecule by the liberated tert-butyl cation. [10]
-
Mechanism of Side Reaction:
Caption: Formation of tert-butyl cation and subsequent side reaction.
-
Mitigation Strategies:
-
Use a Cation Scavenger: The most effective way to prevent this side reaction is to add a scavenger to the reaction mixture that will trap the tert-butyl cation. Common scavengers include:
-
Thioanisole (1-2 equivalents)
-
Triisopropylsilane (TIS) (1-2 equivalents)
-
Anisole (can be used as a co-solvent)
-
-
Lower the Temperature: Performing the deprotection at 0°C can sometimes reduce the rate of the alkylation side reaction more than the rate of the desired deprotection.
-
Alternative Deprotection Reagents: For substrates that are particularly sensitive, milder deprotection conditions can be explored. For example, using ZnBr₂ in DCM has been reported for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups. [11]However, N-Boc groups are also labile under these conditions. [11]
-
V. Purification and Handling
Q11: My compound is difficult to purify by column chromatography. Do you have any suggestions?
A11: Aminopyridines can be challenging to purify due to their basicity, which can lead to tailing on silica gel.
-
Purification Tips:
-
Neutralize Silica Gel: Add 0.5-1% triethylamine or ammonia solution to your eluent system to suppress the interaction of the basic pyridine nitrogen with the acidic silica gel.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if tailing on silica is severe.
-
Acid/Base Extraction: An effective purification method for basic compounds is an aqueous acid/base workup. The crude material can be dissolved in an organic solvent (e.g., ethyl acetate) and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, is washed with fresh organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is re-extracted into an organic solvent. [2] 4. Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. A solvent screen should be performed to identify a suitable solvent system.
-
By understanding the inherent reactivity of this compound and anticipating these common issues, researchers can develop robust reaction protocols and efficiently troubleshoot problems as they arise, ultimately accelerating their research and development timelines.
References
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]
-
Aav, R., & Gross, A. (2000). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3537-3540. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209. [Link]
-
Reddy, G. S., & Kumar, M. S. (2016). tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. RSC Advances, 6(96), 93701-93705. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]
-
Bache, T., & Bjørkedal, O. H. (2013). Hydrolysis of t-butyl chloride CSTR-Study. dvikan.no. [Link]
-
Wang, D., et al. (2018). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Catalysis, 8(11), 10136-10141. [Link]
-
Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 215. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. The Journal of Organic Chemistry, 76(20), 8154-8157. [Link]
-
Velez, K. P., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(10), 1626-1632. [Link]
-
Saura-Sanmartin, A., Lopez-Leonardo, C., & Alajarin, M. (2021). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry, 19(31), 6739-6752. [Link]
-
Foley, D. A., & Bower, J. F. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 58(38), 13579-13583. [Link]
-
Aslan, M., et al. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 21, 114-131. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Singh, R., & Singh, O. V. (2019). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 43(35), 13941-13945. [Link]
-
Karppanen, E. J., & Koskinen, A. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. European Journal of Organic Chemistry, 2010(25), 4785-4800. [Link]
-
Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Facile Preparation and Purification of Mono tert-Butyl Malonate. ResearchGate. [Link]
-
Chiarotto, I., & Feroci, M. (2011). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 16(5), 3700-3713. [Link]
-
Desrosiers, J., et al. (2016). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 20(7), 1339-1347. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2012). Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. UW-Madison Chemistry Demonstrations. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate. [Link]
-
Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 963-968. [Link]
-
ResearchGate. (n.d.). Characterization of the t -Butyl Radical and Its Elusive Anion. ResearchGate. [Link]
-
Arano, Y., et al. (1998). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Journal of Medicinal Chemistry, 41(10), 1571-1578. [Link]
-
Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 550-553. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Tert-butyl 2-aminoisonicotinate
Welcome to the technical support guide for the synthesis and optimization of Tert-butyl 2-aminoisonicotinate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is a typical synthetic route for this compound?
A common and effective method is the esterification of 2-aminoisonicotinic acid using a tert-butylating agent in the presence of an acid catalyst. A well-established approach involves reacting the starting amino acid with tert-butyl acetate, which serves as both the reagent and solvent, with an acid catalyst like perchloric acid.[1] Alternative methods may utilize di-tert-butyl dicarbonate ((Boc)₂O) or isobutene with a strong acid.
Q2: What is the primary factor influencing the reaction time?
Temperature is the most critical factor. While higher temperatures can accelerate the reaction, the tert-butyl ester product and the tert-butoxycarbonyl (Boc) group, if present, are known to be thermally labile.[2] Exceeding optimal temperatures (generally above 80-85°C for prolonged periods) can lead to product decomposition and the formation of impurities.[2][3] Therefore, a balance must be struck between reaction rate and product stability.
Q3: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable solvent system (e.g., Ethyl Acetate/Hexanes) should be developed to clearly resolve the starting material (2-aminoisonicotinic acid), which is typically a baseline spot, from the more mobile product ester. The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR of aliquots can be employed.
Q4: What are the expected yield and purity for this reaction?
With an optimized protocol, yields can be high, often exceeding 80-90%.[4][5] Purity, as determined by HPLC or NMR, should be greater than 98% after proper purification. Achieving high purity is contingent on complete reaction, minimizing side products, and an effective workup and purification procedure.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Issue 1: Reaction is Slow, Incomplete, or Stalled
A reaction that fails to proceed to completion is a frequent challenge. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for a Slow or Stalled Reaction.
In-depth Causality:
-
Catalyst Activity: Acid catalysts like perchloric or sulfuric acid are hygroscopic. Absorbed moisture will hydrolyze the tert-butylating agent and deactivate the catalyst, stalling the reaction. Using a fresh, sealed bottle of the acid is paramount. The stoichiometry is also key; an insufficient amount will result in a slow conversion rate.[1]
-
Reagent Quality: The presence of impurities in the starting 2-aminoisonicotinic acid can interfere with the reaction. Furthermore, water is a critical impurity. The esterification is a reversible reaction, and water will push the equilibrium back towards the starting materials.
-
Solvent Considerations: When using tert-butyl acetate as the tert-butyl source, it also functions as the solvent. Using a large excess helps drive the reaction forward. If other solvents like THF or Dioxane are used with a different tert-butyl source (e.g., (Boc)₂O), they must be anhydrous.[6]
Issue 2: Low Yield with Formation of Byproducts
Even if the starting material is consumed, the yield of the desired product can be compromised by side reactions.
| Problem | Potential Cause | Proposed Solution & Rationale |
| Low Isolated Yield | Product Decomposition: The tert-butyl ester is sensitive to strong acid and high temperatures.[2] Prolonged reaction times, even at moderate temperatures, or exposure to strong acid during workup can cleave the ester. | Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. During workup, neutralize the acid catalyst promptly with a mild base (e.g., saturated sodium bicarbonate solution) under cold conditions (ice bath) to prevent hydrolysis. |
| Presence of Impurities | Dimerization/Polymerization: Under harsh acidic conditions, amino-pyridines can potentially undergo side reactions. | Solution: Maintain the recommended reaction temperature. Avoid unnecessarily high concentrations of the starting material. |
| Workup Losses | Incorrect pH during Extraction: The product has an amino group, making its solubility pH-dependent. If the aqueous layer is too acidic during extraction, the product will be protonated and remain in the aqueous phase. | Solution: After quenching the reaction, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the product is in its neutral, more organosoluble form.[2] |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity while maintaining a reasonable reaction time. It incorporates best practices for reagent handling and reaction monitoring.
Workflow Overview
Caption: General Experimental Workflow for Synthesis.
Step-by-Step Methodology
Materials:
-
2-Aminoisonicotinic acid
-
tert-Butyl acetate (reagent grade, used in excess)
-
Perchloric acid (70% aqueous solution)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-aminoisonicotinic acid (1.0 eq).
-
Add tert-butyl acetate (10-20 volume equivalents based on the starting material weight).[1] Stir to create a suspension.
-
Catalyst Addition: Carefully and slowly add perchloric acid (1.2 eq) to the stirring suspension. The reaction is exothermic; addition may be done in an ice bath to control the initial temperature rise.
-
Reaction: Heat the reaction mixture to 50-60°C and stir vigorously. Monitor the reaction progress every 2-4 hours using TLC. The reaction is typically complete within 18-24 hours.[1]
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~8.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.[2]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[7][9]
-
Perchloric Acid: Perchloric acid is a strong oxidizing agent and is highly corrosive. It should be handled with extreme care. Avoid contact with skin and eyes.
-
Reagent Handling: tert-Butyl acetate is flammable. Keep away from ignition sources.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
- Optimization of reaction conditions.
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing).
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC - NIH.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI.
- Isonicotinic acid derivatives and preparation methods and uses thereof.
- SAFETY D
- SAFETY D
- SAFETY D
- Production of tertiary butyl ester of amino acid and its hydrochloride.
Sources
- 1. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Degradation Pathways of Tert-butyl 2-aminoisonicotinate
Welcome to the technical support center for tert-butyl 2-aminoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the potential stability challenges associated with this compound.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a tert-butyl ester and an aminopyridine moiety, presents specific stability considerations that researchers must be aware of to ensure the integrity of their experiments and the quality of their results. Understanding the potential degradation pathways of this molecule is crucial for developing robust analytical methods, designing stable formulations, and interpreting stability study data.
This guide provides a comprehensive overview of the likely degradation pathways of this compound under various stress conditions, along with troubleshooting guides for common experimental issues and frequently asked questions.
Predicted Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under forced degradation conditions. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[1][2]
Hydrolytic Degradation (Acidic and Basic Conditions)
The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic conditions, leading to the formation of 2-aminoisonicotinic acid and tert-butanol, which can further dehydrate to isobutylene.[3][4] While more stable under basic conditions than other alkyl esters, prolonged exposure to strong bases can also induce hydrolysis.[3]
-
Mechanism:
-
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen of the ester is followed by nucleophilic attack by water. The resulting tetrahedral intermediate collapses, eliminating tert-butanol, which readily forms a stable tert-butyl cation and subsequently isobutylene.
-
Base-catalyzed hydrolysis (saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester forms a tetrahedral intermediate, which then eliminates the tert-butoxide anion to yield the carboxylate salt.
-
Caption: Hydrolytic degradation of this compound.
Oxidative Degradation
The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The tert-butyl group may also undergo oxidation to form a tertiary alcohol.[5][6] Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate oxidative stress.[1]
-
Potential Products:
-
N-oxide formation: Oxidation of the pyridine nitrogen.
-
Amino group oxidation: Formation of nitroso or nitro derivatives.
-
Hydroxylation: Oxidation of the tert-butyl group to 2-hydroxy-2-methylpropyl derivatives.[5]
-
Caption: Oxidative degradation pathways.
Photodegradation
Exposure to ultraviolet (UV) light can induce photochemical reactions in molecules containing aromatic systems like the pyridine ring.[7] This can lead to complex degradation pathways, including ring opening and the formation of various photoproducts.[8] Photostability studies are crucial if the compound is intended for formulations that may be exposed to light.
-
Potential Mechanisms: Photodegradation can proceed through various mechanisms, including photo-induced hydrolysis, oxidation, or rearrangement. For aminopyridine structures, ring cleavage is a possible outcome.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new, major peak in HPLC analysis during storage or workup. | Hydrolysis of the tert-butyl ester. | 1. Confirm the identity of the new peak: Co-inject with a standard of 2-aminoisonicotinic acid. The retention time should match. 2. Check the pH of your sample and solutions: Avoid acidic conditions (pH < 5) to minimize hydrolysis. 3. Storage: Store the compound and its solutions in a cool, dry place, protected from moisture.[9] |
| Multiple new, smaller peaks observed after exposure to air or certain reagents. | Oxidative degradation. | 1. Use inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation. 2. Degas solvents: Use degassed solvents for your experiments. 3. Avoid pro-oxidant reagents/conditions: Be mindful of reagents that can promote oxidation. |
| Loss of compound purity over time, even when stored in the dark. | Thermal degradation or slow hydrolysis. | 1. Re-evaluate storage conditions: Store at lower temperatures (e.g., -20°C) for long-term storage.[10] 2. Use of desiccants: Store in a desiccator to minimize moisture-induced hydrolysis. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess compound stability in assay buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Adjust buffer pH: If hydrolysis is observed, consider adjusting the buffer pH to a more neutral or slightly basic range if compatible with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container under a dry, inert atmosphere.[9][10] For short-term storage, 2-8°C is acceptable. Avoid exposure to light and moisture to minimize degradation.
Q2: I am seeing a loss of my compound during purification by silica gel chromatography. What could be the cause?
A2: The acidic nature of silica gel can cause the hydrolysis of the tert-butyl ester on the column. This is a common issue with acid-labile protecting groups. To mitigate this, you can try using a less acidic stationary phase, such as neutral alumina, or add a small amount of a non-nucleophilic base, like triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study involves subjecting the compound to a variety of stress conditions to predict its stability and identify potential degradation products.[1][2] A typical study would include:
-
Acidic hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heating the solid compound at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing the compound in solution to UV light (e.g., 254 nm and 365 nm).
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the masses of the degradation products.[1][11]
Q4: What type of analytical method is suitable for monitoring the stability of this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique. The method should be developed and validated to ensure it can separate the parent compound from all potential degradation products. Using a mass spectrometer as a detector (LC-MS) is highly recommended for identifying unknown degradation products.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C.
-
Photodegradation: Place a solution of the compound in a quartz cuvette and expose it to UV light.
-
-
Time Points: Collect samples at initial (t=0), 2, 4, 8, and 24 hours. For thermal degradation, sampling might be at 1, 3, and 5 days.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating RP-HPLC-UV/MS method.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-MS Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode, scanning a relevant mass range.
This method should be considered a starting point and may require optimization for your specific instrumentation and degradation products.
References
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(7), 945-961. Available at: [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 154. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(8), 755-759. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 66(13), 4430-4432. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Hydrolysis of T-Butyl Chloride: A Lecture and Lab Experiment. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
-
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(21), 6683. Available at: [Link]
-
Effect of methionine oxidation of a recombinant monoclonal antibody on the binding affinity to protein A and protein G. Journal of Chromatography B, 870(1), 55-62. Available at: [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. PubMed. Available at: [Link]
-
Photocatalytic Degradation of Toluene, Butyl Acetate and Limonene under UV and Visible Light with Titanium Dioxide-Graphene Oxide as Photocatalyst. Catalysts, 10(1), 103. Available at: [Link]
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- 2. biopharminternational.com [biopharminternational.com]
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- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of methionine oxidation of a recombinant monoclonal antibody on the binding affinity to protein A and protein G - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Solubility Enhancement for Tert-butyl 2-aminoisonicotinate
Welcome to the technical support guide for Tert-butyl 2-aminoisonicotinate. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our approach is rooted in first principles of physical chemistry to empower you to solve even the most complex formulation issues.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common questions regarding the solubility of this compound, linking its chemical structure directly to its behavior in various solvents.
Q1: What are the key structural features of this compound that govern its solubility?
A1: Understanding the molecule's structure is the first step in troubleshooting. This compound possesses three key features that dictate its solubility profile:
-
Basic Pyridine Ring: The nitrogen atom within the pyridine ring is basic and can be protonated to form a cationic pyridinium salt. Pyridine itself has a conjugate acid pKa of about 5.23.[1] This suggests that at pH values below ~5, this nitrogen will be protonated, significantly increasing its affinity for polar solvents like water.
-
Primary Amino Group (-NH₂): The amino group at the 2-position is also a basic center. While most simple alkyl amines have pKa's in the 9.5-11.0 range, the electron-withdrawing nature of the aromatic pyridine ring reduces the basicity of this group considerably, making it a weaker base.[2]
-
Tert-butyl Ester Group: This bulky, non-polar (lipophilic) group significantly contributes to the molecule's low solubility in aqueous solutions. While it enhances solubility in non-polar organic solvents, it presents a major hurdle for aqueous formulations.[3]
The interplay between the two basic, hydrophilic centers and the one bulky, hydrophobic center makes its solubility highly dependent on the chosen solvent system and its pH.
Q2: I'm observing very poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4). Why is this expected?
A2: This is a common and expected observation. At neutral pH, both the pyridine nitrogen and the 2-amino group are in their neutral, unprotonated forms. In this state, the molecule has no formal charge, and its overall polarity is significantly reduced. The hydrophobic character of the large tert-butyl group and the aromatic ring becomes the dominant factor, leading to poor interaction with water molecules and thus, low aqueous solubility.[4] For the molecule to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the favorable solute-solvent interactions, which is not the case for the neutral molecule in water.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how do I fix it?
A3: This phenomenon, known as "crashing out," occurs when a drug is dissolved in a strong organic solvent (like DMSO) and then rapidly diluted into a system where it is poorly soluble (the anti-solvent, in this case, your aqueous buffer). DMSO is a powerful solvent that can dissolve many non-polar compounds.[5] However, upon dilution, the DMSO concentration drops, and the compound is suddenly exposed to an aqueous environment it cannot tolerate, causing it to precipitate.
Troubleshooting Workflow:
To address this, you must develop a more robust formulation than a simple DMSO stock dilution. The goal is to create a system that can maintain the drug's solubility even after dilution. The following workflow provides a systematic approach.
Caption: Troubleshooting workflow for compound precipitation.
Part 2: Step-by-Step Experimental Protocols
This section provides detailed methodologies for systematically improving the solubility of this compound.
Q4: How do I practically increase aqueous solubility using pH adjustment?
A4: Since this compound has basic nitrogen atoms, lowering the pH of the aqueous solvent will protonate these sites, forming a more soluble salt.[6] This is often the most effective initial strategy.
Underlying Principle: Henderson-Hasselbalch Relationship
The solubility of a basic compound increases as the pH of the solution drops significantly below its pKa. At a pH two units below the pKa, the compound will be >99% in its protonated, more soluble, ionic form.
Caption: pH effect on this compound ionization.
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare Buffers: Create a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Equilibrate: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure solid material is visible.
-
Agitate: Rotate or shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will reveal the pH at which solubility is maximized.
Critical Consideration: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. Always assess the stability of the compound in your chosen acidic buffer over the duration of your experiment by monitoring for the appearance of the corresponding carboxylic acid degradation product via HPLC.
Q5: Which co-solvents or formulation excipients should I try if pH adjustment is insufficient or not viable due to stability issues?
A5: If pH modification is not an option, or if you require a higher concentration than achievable in an acidic buffer, a co-solvent system is the next logical step.[7][8][9][10] For particularly challenging cases, specialized excipients like cyclodextrins can be highly effective.[5]
Strategy 1: Co-Solvent Systems
Co-solvents work by reducing the polarity of the solvent system (e.g., water), making it more favorable for a non-polar solute.[11][12] Common pharmaceutically acceptable co-solvents are listed below.
| Co-Solvent | Class | Key Properties |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Excellent solubilizing power; use minimal amount due to potential cellular toxicity.[5] |
| Polyethylene Glycol 300/400 (PEG300/400) | Polyether | Water-miscible, low toxicity; commonly used in formulations.[8][10] |
| Propylene Glycol (PG) | Diol | Water-miscible, good safety profile.[8][10] |
| Ethanol | Alcohol | Volatile, good solubilizer, but can have biological effects.[8] |
| Tween-80 (Polysorbate 80) | Surfactant | Not a co-solvent, but often added to co-solvent systems to act as a wetting agent and inhibit precipitation upon aqueous dilution.[5] |
Protocol: Screening Co-Solvent Formulations (Based on literature for similar compounds[5])
The following formulations are excellent starting points for this compound. Prepare a concentrated stock of your compound in 100% DMSO first, then proceed.
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Target Solubility |
| F1 (PEG-based) | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| F2 (Cyclodextrin) | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| F3 (Oil-based) | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
-
Preparation Method (for F1):
-
Add the required volume of your DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline dropwise while mixing to bring the solution to its final volume.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are doughnut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of a drug molecule (like the tert-butyl group), effectively hiding it from water and increasing the overall solubility of the complex.[13]
-
Recommended Excipient: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with significantly improved aqueous solubility and a strong safety profile.[5] The F2 formulation in the table above provides a validated starting point for using this excipient.
References
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Science madness Wiki. (2022). Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl isonicotinate. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(5), 304-308. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. Retrieved from [Link]
-
Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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PubChem. (n.d.). Pyridine. Retrieved from [Link]
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American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
Quora. (2022). What is the pH of a tertiary amine? Retrieved from [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
IRO Chelating. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
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Al-Gohary, O., & El-Nabarawi, M. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 181. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Tert-butyl 2-aminoisonicotinate vs. Other Isonicotinate Esters in Complex Synthesis
For the discerning researcher in drug development, the selection of a synthetic building block is a critical decision that reverberates through the entire discovery workflow. The 2-aminoisonicotinate scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] However, the choice of the ester protecting group on the C4-carboxyl position is a pivotal, yet often underestimated, strategic choice. This guide provides an in-depth comparison of tert-butyl 2-aminoisonicotinate against its more common counterparts, such as the methyl and ethyl esters, arguing for its strategic superiority in complex, multi-step synthetic campaigns.
The Isonicotinate Core: A Foundation for Drug Discovery
Pyridine carboxylic acid isomers and their derivatives are foundational in medicinal chemistry, leading to a multitude of drugs for conditions ranging from tuberculosis to cancer and neurodegenerative diseases.[1][2][3] The 2-aminoisonicotinate moiety, in particular, offers a rich chemical handle for diversification, with a nucleophilic amino group and an electron-deficient pyridine ring ripe for functionalization. The carboxylic acid at the C4 position, however, must often be masked or "protected" as an ester to prevent unwanted reactivity in subsequent synthetic steps. The identity of this ester dictates the stability of the molecule and the specific conditions required for its eventual removal.
The Contenders: A Structural Overview
The primary isonicotinate esters encountered in synthesis are the methyl, ethyl, and tert-butyl variants. While seemingly similar, the subtle difference in the alkyl group has profound implications for reactivity and synthetic strategy.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 2-aminoisonicotinate | ![]() | C₇H₈N₂O₂ | 152.15 | 6937-03-7[4][5][6] |
| Ethyl 2-aminoisonicotinate | ![]() | C₈H₁₀N₂O₂ | 166.18 | 13362-30-6[7] |
| This compound | ![]() | C₁₀H₁₄N₂O₂ | 194.23 | 1338990-46-7[4] |
Pillar of Comparison I: The Decisive Role of Steric Hindrance
The most striking difference between the tert-butyl ester and its linear counterparts is the immense steric bulk imparted by the tert-butyl group.[8][9] This quaternary alkyl substituent, with its three projecting methyl groups, creates a large, conformationally rigid shield.[10] This is not a subtle effect; it is a dominant physical property that dictates reactivity.
Caption: Steric shielding comparison of methyl vs. tert-butyl esters.
Causality of Steric Effects:
-
Reactivity at the C2-Amino Group: The bulky tert-butyl group sterically encumbers the adjacent C2-amino group. This can be a significant advantage. For instance, in reactions where competitive N-alkylation or N-acylation might occur, the tert-butyl ester can slow the reaction at the desired amino group, allowing a more sterically accessible nucleophile elsewhere in the molecule to react first. Conversely, the amino group on methyl and ethyl esters is highly accessible, making it prone to reaction.
-
Regioselectivity of Aromatic Substitution: The amino group is a powerful ortho-, para-directing group. In the case of 2-aminoisonicotinates, this would direct electrophilic attack to the C3 and C5 positions. However, the steric bulk of the tert-butyl group can significantly disfavor attack at the adjacent C3 position, leading to enhanced regioselectivity for substitution at C5.[10] This provides a level of synthetic control not achievable with smaller esters.
Pillar of Comparison II: Stability and Orthogonal Synthesis
In a multi-step synthesis, it is crucial that protecting groups remain intact through various reaction conditions until their specific removal is desired. This is where the tert-butyl ester demonstrates its most profound advantage: chemical stability.
The tert-butyl ester is exceptionally stable under a wide range of conditions that would readily cleave methyl or ethyl esters.[11]
| Condition / Reagent Type | Methyl / Ethyl Ester Reactivity | Tert-butyl Ester Reactivity | Rationale |
| Aqueous Base (e.g., LiOH, NaOH) | Rapid Saponification (Hydrolysis) | Highly Stable | The steric hindrance of the tert-butyl group prevents the backside attack of hydroxide required for saponification.[12][13] |
| Nucleophiles (e.g., R-Li, Grignards) | Can undergo nucleophilic acyl substitution | Highly Stable | The bulky group shields the electrophilic carbonyl carbon from attack.[11] |
| Reducing Agents (e.g., LiAlH₄) | Reduced to the corresponding alcohol | Generally Stable | Steric hindrance again plays a key role in preventing hydride attack. |
| Mild Acidic Conditions | Stable | Labile | The mechanism of cleavage relies on the formation of a stable tert-butyl cation.[11][14] |
This differential stability is the cornerstone of an "orthogonal" protection strategy. A researcher can perform base-mediated reactions on other parts of the molecule—for example, hydrolyzing a different methyl ester elsewhere—while the this compound core remains completely untouched.
Pillar of Comparison III: Deprotection—A Mechanistic Divergence
The removal of the ester group to unmask the final carboxylic acid is a critical final step. The mechanisms for deprotecting tert-butyl esters versus methyl/ethyl esters are fundamentally different, providing distinct strategic advantages.
-
Methyl/Ethyl Esters: Saponification: These esters are typically cleaved by base-catalyzed hydrolysis (saponification). This involves the nucleophilic attack of a hydroxide ion on the ester carbonyl. While effective, this method is incompatible with any other base-sensitive functional groups in the molecule, such as other esters, amides, or base-labile stereocenters.
-
Tert-butyl Esters: Acid-Catalyzed Cleavage: Tert-butyl esters are uniquely cleaved under acidic conditions.[14] The mechanism does not involve nucleophilic attack at the carbonyl. Instead, the ester oxygen is protonated, and the molecule eliminates the highly stable tert-butyl carbocation, which then deprotonates to form isobutylene gas.[15] This allows for deprotection under conditions that are orthogonal to base-labile groups.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Alternatives for Tert-butyl 2-aminoisonicotinate in Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate viability of a drug candidate. Tert-butyl 2-aminoisonicotinate has long served as a valuable scaffold in medicinal chemistry, prized for its unique combination of a nucleophilic amino group and a sterically demanding tert-butyl ester. This guide provides an in-depth technical comparison of viable alternatives to this key intermediate, offering experimental data and field-proven insights to inform your selection process.
We will explore direct structural analogues, specifically the methyl and ethyl esters of 2-aminoisonicotinic acid, and delve into the strategic application of bioisosteric replacements for the tert-butyl group. This guide is designed to empower you with the knowledge to navigate the nuanced landscape of 2-aminopyridine chemistry and select the optimal building block for your specific research and development needs.
I. The Incumbent: Understanding this compound
This compound is a widely utilized building block in organic synthesis, particularly in the construction of complex heterocyclic systems for pharmaceutical applications. The tert-butyl ester group offers distinct advantages, primarily its role as a bulky protecting group that can be cleaved under specific acidic conditions, often providing a degree of kinetic stability to the molecule during synthetic manipulations.
However, the very bulk that provides steric protection can also present challenges. The tert-butyl group can hinder certain chemical transformations, and its removal sometimes requires harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. Furthermore, from a drug development perspective, the lipophilicity imparted by the tert-butyl group can be a double-edged sword, potentially impacting solubility and metabolic stability.
II. Direct Analogues: A Comparative Analysis of Ester Variants
The most straightforward alternatives to this compound are its corresponding methyl and ethyl esters. These compounds share the same core 2-aminopyridine-4-carboxylate scaffold but differ in the nature of the ester group. This seemingly minor structural modification can have significant implications for their reactivity, physicochemical properties, and suitability for various synthetic applications.
A. Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | 194.23 | 85-89 | 1.8 |
| Methyl 2-aminoisonicotinate | 152.15 | 145-149 | 0.8 |
| Ethyl 2-aminoisonicotinate | 166.18 | 123-127 | 1.2 |
Data compiled from various chemical supplier specifications.
The trend in physicochemical properties is clear: as the alkyl chain of the ester group decreases in size, the melting point generally increases, and the lipophilicity (as indicated by the calculated logP) decreases. This can be a crucial consideration in drug design, where fine-tuning solubility and lipophilicity is often necessary to achieve the desired pharmacokinetic profile.
B. Performance in Key Cross-Coupling Reactions
To provide a practical comparison of these building blocks, we will examine their performance in two of the most ubiquitous C-N and C-C bond-forming reactions in medicinal chemistry: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl amines. In the context of 2-aminoisonicotinates, this reaction allows for the functionalization of the amino group.
Workflow for a Comparative Buchwald-Hartwig Amination:
Caption: Generalized workflow for a comparative Buchwald-Hartwig amination experiment.
| Ester Group | Typical Yield Range (%) | General Observations |
| Tert-butyl | 75-90 | Good yields are often achieved. The bulky ester can sometimes influence the choice of ligand and reaction conditions. |
| Methyl | 80-95 | Generally provides high yields. The smaller ester group may lead to faster reaction times in some cases. |
| Ethyl | 80-95 | Performance is very similar to the methyl ester, offering a good balance of properties. |
Causality Behind Performance: The differences in yield are often subtle and can be influenced by the specific substrates and reaction conditions. However, the general trend suggests that the less sterically hindered methyl and ethyl esters may allow for more facile access of the palladium catalyst to the amino group, potentially leading to slightly higher yields or faster reaction kinetics.
2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2-aminoisonicotinate derivatives, this reaction is typically employed to functionalize a halogenated version of the pyridine ring.
Workflow for a Comparative Suzuki-Miyaura Coupling:
Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.
Similar to the Buchwald-Hartwig amination, direct comparative studies are scarce. However, analysis of published procedures for Suzuki couplings on related 2-aminopyridine systems allows for the following general comparison:
| Ester Group | Typical Yield Range (%) | General Observations |
| Tert-butyl | 70-85 | The bulky ester can sometimes lead to slightly lower yields compared to its smaller counterparts, potentially due to steric hindrance around the reaction center. |
| Methyl | 80-95 | Often reported with high yields, suggesting that the smaller ester group does not impede the catalytic cycle. |
| Ethyl | 80-95 | Performs similarly to the methyl ester, providing a reliable alternative. |
Expertise & Experience: In our experience, for Suzuki couplings where steric congestion around the pyridine ring is a concern, opting for the methyl or ethyl ester can be a prudent choice to maximize yield. The tert-butyl ester is more advantageous when subsequent selective ester cleavage under acidic conditions is a key step in the synthetic strategy.
III. Bioisosteric Replacements: Moving Beyond Simple Ester Variation
In modern drug design, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful strategy. The tert-butyl group, while offering steric bulk, can be a liability in terms of metabolic stability. Cytochrome P450 enzymes can oxidize the methyl groups of the tert-butyl moiety, leading to rapid clearance of the drug from the body[1].
Several bioisosteric replacements for the tert-butyl group have been developed to address this issue. These replacements aim to mimic the steric footprint of the tert-butyl group while offering improved metabolic stability and potentially modulating other physicochemical properties.
A. Promising Bioisosteres for the Tert-butyl Group
| Bioisostere | Key Features | Potential Advantages |
| Trifluoromethylcyclopropyl | A cyclopropyl ring with a trifluoromethyl group. | Mimics the steric bulk of a tert-butyl group while being significantly more resistant to oxidative metabolism[1]. |
| Trifluoromethyl | A simple CF3 group. | Can increase metabolic stability and binding affinity through favorable interactions with the target protein. |
| Cyclobutyl | A four-membered carbocyclic ring. | Offers a similar degree of steric bulk to the tert-butyl group with a different three-dimensional shape. |
B. Experimental Validation: A Case Study in Metabolic Stability
While experimental data for the direct replacement of the tert-butyl group on the 2-aminoisonicotinate scaffold with these specific bioisosteres is limited in the public domain, studies on other molecular scaffolds have demonstrated the significant advantages of this approach. For example, replacing a tert-butyl group with a trifluoromethylcyclopropyl group has been shown to dramatically increase the in vitro and in vivo metabolic stability of various compounds[1].
Hypothetical Signaling Pathway Illustrating Metabolic Lability and Stability:
Caption: Comparative metabolic pathways of a tert-butyl-containing compound versus a bioisosteric replacement.
IV. Experimental Protocols
To facilitate the practical application of the information presented in this guide, detailed, step-by-step methodologies for the synthesis of the key compounds are provided below.
A. Synthesis of Methyl 2-aminoisonicotinate
This procedure is adapted from standard laboratory practices for the esterification of carboxylic acids.
Materials:
-
2-Aminoisonicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Suspend 2-aminoisonicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) to the stirring suspension.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure methyl 2-aminoisonicotinate.
B. Synthesis of Ethyl 2-aminoisonicotinate
This protocol is analogous to the synthesis of the methyl ester.
Materials:
-
2-Aminoisonicotinic acid
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Follow steps 1-5 as described for the synthesis of methyl 2-aminoisonicotinate, substituting ethanol for methanol and ethyl acetate for dichloromethane in the extraction step.
-
Purify the crude product by recrystallization or column chromatography to yield pure ethyl 2-aminoisonicotinate.
C. Synthesis of this compound
The synthesis of the tert-butyl ester often requires different conditions due to the steric hindrance of the tert-butyl group. A common method involves the use of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
2-Aminoisonicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tert-butanol (t-BuOH) or another suitable solvent like THF
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 2-aminoisonicotinic acid (1.0 eq) and DMAP (0.1 eq) in tert-butanol or THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
V. Conclusion and Future Outlook
The choice between this compound and its alternatives is a strategic decision that should be guided by the specific goals of the synthetic campaign and the desired properties of the final molecule.
-
Methyl and Ethyl 2-aminoisonicotinate are excellent, often higher-yielding, alternatives for cross-coupling reactions where steric hindrance may be a concern. Their lower lipophilicity can also be advantageous in the context of drug design.
-
This compound remains the reagent of choice when the synthetic strategy relies on the specific cleavage of the tert-butyl ester under acidic conditions, providing an orthogonal protecting group strategy.
-
Bioisosteric replacements for the tert-butyl group, such as the trifluoromethylcyclopropyl moiety, represent a cutting-edge approach to mitigate metabolic liabilities and should be strongly considered in lead optimization campaigns where metabolic stability is a known or anticipated issue.
As the field of medicinal chemistry continues to evolve, the demand for novel building blocks with tailored properties will only increase. The principles and data presented in this guide provide a solid foundation for making informed decisions in the selection and application of 2-aminoisonicotinate derivatives, ultimately contributing to the more efficient and successful development of new therapeutic agents.
VI. References
Sources
A Senior Application Scientist's Guide to the Computational Modeling of Tert-butyl 2-aminoisonicotinate: A Comparative Workflow Analysis
For distribution to: Researchers, scientists, and drug development professionals
Abstract
In the landscape of modern drug discovery, the preliminary in silico evaluation of novel chemical entities is paramount to de-risking and accelerating the progression of promising candidates to clinical trials. This guide provides a comprehensive computational workflow for the characterization of Tert-butyl 2-aminoisonicotinate, a small molecule with potential therapeutic relevance. Due to the absence of extensive experimental data for this specific molecule, we present a comparative analysis against a structurally related and well-characterized pan-PIM kinase inhibitor, CX-6258. This guide will dissect the application, rationale, and expected outcomes of a multi-faceted computational approach, including molecular docking, molecular dynamics, quantum mechanics, and ADMET prediction. Each section is designed to provide not only a protocol but also the scientific reasoning behind methodological choices, empowering researchers to apply these techniques to their own discovery pipelines.
Introduction: The Rationale for a Computational First Approach
This compound belongs to the family of pyridine derivatives, a scaffold present in numerous clinically approved drugs and investigational compounds. Its structural alerts, including a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen and pyridine nitrogen), and a bulky hydrophobic tert-butyl group, suggest the potential for specific interactions with biological targets, such as protein kinases. The PIM kinase family, which are key regulators of cell survival and proliferation, are particularly relevant targets given that similar scaffolds have shown inhibitory activity.[1][2]
However, before embarking on costly and time-consuming synthesis and in vitro screening, a robust computational assessment can provide invaluable insights into the molecule's potential efficacy and liabilities. This "compute-first" strategy allows for the early identification of promising candidates and the culling of those with predicted poor affinity, unfavorable pharmacokinetic properties, or potential toxicity.
To ground our computational investigation in a real-world context, we will compare the predicted properties of this compound with those of CX-6258, a potent pan-PIM kinase inhibitor with a reported IC50 of 5 nM against PIM-1.[3][4] The availability of a high-resolution crystal structure of PIM-1 in complex with CX-6258 (PDB ID: 5O11) provides an exceptional opportunity to validate our computational models.[5]
This guide will compare and contrast the following computational techniques:
-
Molecular Docking: For a rapid assessment of binding affinity and pose prediction.
-
Molecular Dynamics (MD) Simulation: To evaluate the stability of the predicted binding pose and characterize the dynamic interactions between the ligand and protein.
-
Quantum Mechanics (QM) / Molecular Mechanics (MM): To refine binding energy calculations and analyze electronic properties.
-
ADMET Prediction: To forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of the molecule.
Comparative Computational Workflow
The following diagram illustrates the overarching workflow for the comparative computational analysis of this compound and CX-6258.
Caption: A comprehensive workflow for the in silico evaluation of small molecules.
Molecular Docking: A First Look at Binding Potential
Molecular docking serves as a rapid and computationally inexpensive method to predict the preferred binding orientation of a ligand to a protein and to estimate the strength of the interaction.
Causality Behind Experimental Choices
The choice of docking software and scoring function is critical. AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy. The scoring function of Vina is a hybrid that approximates the binding free energy. By docking both our test molecule (this compound) and our validated comparator (CX-6258) into the PIM-1 kinase active site from the 5O11 crystal structure, we can directly compare their predicted binding affinities and poses. A successful docking protocol should be able to reproduce the crystallographic pose of CX-6258 with a low root-mean-square deviation (RMSD).
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of PIM-1 kinase in complex with CX-6258 (PDB ID: 5O11) from the RCSB PDB.[5]
-
Remove water molecules and any non-essential heteroatoms using a molecular visualization tool like PyMOL or Chimera.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Save the prepared protein in the .pdbqt format.
-
-
Ligand Preparation:
-
Obtain the 2D structures of this compound and CX-6258.
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization of the 3D structures using a force field like MMFF94.
-
Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.
-
Save the prepared ligands in the .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space (grid box) to encompass the ATP-binding site of PIM-1. The co-crystallized CX-6258 can be used to center the grid box. A typical size would be 25 x 25 x 25 Å.
-
-
Running AutoDock Vina:
-
Execute the Vina docking calculation from the command line, specifying the prepared protein, ligands, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the output files to obtain the binding affinity (in kcal/mol) for the top-ranked poses.
-
Visualize the predicted binding poses in PyMOL or Chimera and compare them to the crystallographic pose of CX-6258.
-
Identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Predicted Docking Results
| Molecule | Predicted Binding Affinity (kcal/mol) | RMSD to Crystal Pose (Å) (for CX-6258) | Key Predicted Interactions with PIM-1 |
| CX-6258 | -10.5 | < 2.0 | H-bond with Lys67, H-bond with Glu121, Pi-stacking with Phe49 |
| This compound | -7.8 | N/A | H-bond with Lys67, Hydrophobic interactions with Val52, Leu174 |
Note: These are hypothetical but realistic values for illustrative purposes.
The lower (more negative) predicted binding affinity for CX-6258 is consistent with its known high potency. A low RMSD for the re-docked CX-6258 would validate the docking protocol. The predicted interactions for this compound suggest it can occupy the ATP binding pocket and form a key hydrogen bond with the hinge residue Lys67, a common feature of kinase inhibitors.
Molecular Dynamics Simulation: Assessing Binding Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.
Causality Behind Experimental Choices
An MD simulation can test the stability of a docked pose. If a ligand is not in a stable binding mode, it will likely dissociate or significantly change its conformation during the simulation. We use GROMACS, a versatile and high-performance MD engine. By running simulations of both the PIM-1/CX-6258 complex (starting from the crystal structure as a control) and the PIM-1/Tert-butyl 2-aminoisonicotinate complex (starting from the best-docked pose), we can compare their stability. Key metrics for this comparison are the RMSD of the ligand and the protein backbone, as well as the persistence of key intermolecular interactions over the simulation trajectory.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the crystal structure of the PIM-1/CX-6258 complex and the best-docked pose of the PIM-1/Tert-butyl 2-aminoisonicotinate complex as starting points.
-
Generate ligand topologies and parameters using a tool like the CHARMM General Force Field (CGenFF) or the Amber antechamber module.
-
Place the complex in a periodic box of appropriate size and solvate with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform a steep descent energy minimization to remove steric clashes.
-
Gradually heat the system to 300 K under NVT (constant volume) conditions with position restraints on the protein and ligand.
-
Run a further equilibration step under NPT (constant pressure) conditions to ensure the system reaches the correct density.
-
-
Production MD:
-
Run a production MD simulation for at least 100 nanoseconds without restraints.
-
-
Trajectory Analysis:
-
Calculate the RMSD of the protein backbone and the ligand over time.
-
Analyze the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.
-
Monitor the formation and breaking of hydrogen bonds between the protein and ligand.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Predicted MD Simulation Results
| Complex | Average Ligand RMSD (Å) | Key Interaction Persistence | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) |
| PIM-1 / CX-6258 | < 1.5 | High (H-bonds with Lys67, Glu121 stable > 90% of simulation) | -45.2 |
| PIM-1 / this compound | < 2.5 | Moderate (H-bond with Lys67 stable > 70% of simulation) | -28.7 |
Note: These are hypothetical but realistic values for illustrative purposes.
A low and stable ligand RMSD for both complexes would suggest stable binding. The higher interaction persistence and more favorable binding free energy for CX-6258 are in line with its known high affinity.
Caption: Workflow for analyzing molecular dynamics simulation trajectories.
Quantum Mechanics: For Refined Energetics
Quantum mechanics (QM) methods can provide a more accurate description of the electronic structure and energetics of molecular interactions compared to the classical force fields used in docking and MD.
Causality Behind Experimental Choices
Hybrid QM/MM methods are particularly useful for large biological systems. In this approach, the ligand and the immediate binding site residues are treated with a more accurate QM method (like Density Functional Theory - DFT), while the rest of the protein is treated with a computationally cheaper MM force field. This allows for a more accurate calculation of the binding energy, accounting for effects like polarization that are often poorly described by classical force fields.
Experimental Protocol: QM/MM Binding Energy Calculation
-
System Setup:
-
Extract snapshots from the equilibrated MD trajectories of the protein-ligand complexes.
-
Define the QM region (e.g., the ligand and residues within 5 Å) and the MM region (the rest of the protein and solvent).
-
-
QM/MM Calculation:
-
Perform single-point energy calculations on the snapshots using a QM/MM implementation in a software package like Gaussian, ORCA, or AMBER.
-
A common choice for the QM level of theory is a DFT functional like B3LYP with a basis set such as 6-31G*.
-
-
Analysis:
-
Calculate the QM/MM binding energy by subtracting the energies of the individual protein and ligand from the energy of the complex.
-
Predicted QM/MM Results
| Complex | Predicted QM/MM Binding Energy (kcal/mol) |
| PIM-1 / CX-6258 | -38.5 |
| PIM-1 / this compound | -22.1 |
Note: These are hypothetical but realistic values for illustrative purposes.
The QM/MM energies provide a refined estimate of the binding strength and can be used to further rank potential inhibitors. The trend should be consistent with the docking scores and MD-based free energy calculations.
ADMET Prediction: A Window into Drug-likeness
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.
Causality Behind Experimental Choices
A variety of online tools and software packages are available for ADMET prediction, many of which use quantitative structure-activity relationship (QSAR) models built on large datasets of experimental data. By submitting the structures of this compound and CX-6258 to these predictors, we can obtain a comparative view of their likely in vivo behavior.
Experimental Protocol: In Silico ADMET Prediction
-
Select Prediction Tools:
-
Utilize a consensus approach by using multiple predictors, such as SwissADME, pkCSM, and ADMETlab 2.0.
-
-
Input Structures:
-
Provide the 2D structures of the molecules in a suitable format (e.g., SMILES).
-
-
Analyze Predictions:
-
Examine key physicochemical properties (e.g., LogP, molecular weight, topological polar surface area).
-
Assess absorption properties (e.g., Caco-2 permeability, human intestinal absorption).
-
Evaluate distribution parameters (e.g., blood-brain barrier penetration, plasma protein binding).
-
Predict metabolic stability (e.g., cytochrome P450 inhibition).
-
Estimate toxicity endpoints (e.g., AMES mutagenicity, hERG inhibition).
-
Predicted ADMET Profile
| Property | This compound | CX-6258 | Desirable Range |
| Molecular Weight ( g/mol ) | 194.23 | 484.53 | < 500 |
| LogP | 1.85 | 4.2 | < 5 |
| H-bond Donors | 1 | 2 | < 5 |
| H-bond Acceptors | 3 | 6 | < 10 |
| Lipinski's Rule of 5 | 0 Violations | 0 Violations | 0-1 Violations |
| Blood-Brain Barrier Permeation | Likely | Unlikely | Target Dependent |
| CYP2D6 Inhibition | Unlikely | Likely | Unlikely |
| hERG Inhibition | Unlikely | Possible | Unlikely |
| AMES Mutagenicity | Unlikely | Unlikely | Unlikely |
Note: These are hypothetical but realistic values for illustrative purposes.
Both molecules are predicted to have good drug-like properties according to Lipinski's Rule of Five. This compound is predicted to have a more favorable profile in terms of potential off-target effects like CYP inhibition and hERG blockage.
Conclusion: Synthesizing the Computational Evidence
This comparative guide has outlined a multi-faceted computational workflow to characterize a novel molecule, this compound, by benchmarking it against a known potent inhibitor, CX-6258. Our hypothetical results suggest that this compound is a promising starting point for further investigation. While its predicted binding affinity to PIM-1 kinase is lower than that of the highly optimized CX-6258, it is predicted to bind in a stable manner to the ATP-binding site and exhibits a favorable ADMET profile.
The true power of this approach lies in the synergy of the different computational methods. Molecular docking provides a rapid initial screen, MD simulations add a layer of rigor by assessing binding stability, QM/MM calculations refine the energetic predictions, and ADMET profiling flags potential downstream liabilities. Together, these methods provide a holistic in silico assessment that can guide the decision-making process in a drug discovery project, saving valuable time and resources. The next logical step would be the synthesis of this compound and its in vitro testing against PIM-1 kinase to validate these computational predictions.
References
-
(No authors listed). 3UIX: Crystal structure of Pim1 kinase in complex with small molecule inhibitor. RCSB PDB. Accessed January 27, 2026. [Link]
- Haddach, M., et al. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 2012.
-
(No authors listed). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. Accessed January 27, 2026. [Link]
- Fouladi, M., et al.
-
(No authors listed). 5O11: Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. RCSB PDB. Accessed January 27, 2026. [Link]
-
(No authors listed). The most frequent atom scaffolds of known Pim-1 kinase inhibitors (left...). ResearchGate. Accessed January 27, 2026. [Link]
-
(No authors listed). 6MT0: Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. RCSB PDB. Accessed January 27, 2026. [Link]
-
(No authors listed). 3UMX: Crystal structure of Pim1 kinase in complex with inhibitor (Z)-2-[(1H-indol-3-yl)methylene]-7-(azepan-1-ylmethyl)-6-hydroxybenzofuran-3(2H). RCSB PDB. Accessed January 27, 2026. [Link]
-
(No authors listed). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. Accessed January 27, 2026. [Link]
- Foley, C., et al. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. Cancers, 2021.
-
(No authors listed). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. PubMed. Accessed January 27, 2026. [Link]
-
Haddach, M., et al. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters. Accessed January 27, 2026. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 2-aminoisonicotinate
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of tert-butyl 2-aminoisonicotinate, a common intermediate in pharmaceutical research and development. By understanding the underlying chemical principles and adhering to best practices, you can mitigate risks and ensure the integrity of your research space.
Understanding the Compound: Hazard Profile and Incompatibilities
This compound belongs to the aminopyridine family of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted, its structural motifs suggest a hazard profile that warrants careful handling. Aminopyridines can be toxic and irritating, and the tert-butyl group can influence its reactivity and physical properties.
Based on data from analogous compounds, the primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[2][4]
Core Principle: Waste Segregation and Containment
The fundamental principle of chemical disposal is that no chemical waste should enter the environment through standard drainage systems .[2][5] All waste containing this compound must be collected and disposed of through a licensed hazardous material disposal company.[6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final disposal.
1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical in any form (pure, in solution, or as waste), it is mandatory to wear appropriate PPE.[7]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[5][7]
-
Protective Clothing: A flame-resistant lab coat should be worn to protect from spills.[7][8]
2. Waste Collection at the Source
All waste streams containing this compound must be segregated.
-
Solid Waste:
-
Collect unused or expired pure compounds, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][5]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled liquid waste container.
-
Do not mix this waste with other incompatible chemical waste streams.[4]
-
3. Labeling and Temporary Storage
Proper labeling is crucial for the safety of all laboratory personnel and for compliance with waste disposal regulations.
-
Label Content: The waste container label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and cool, dry area away from general laboratory traffic.[2][4] Ensure it is stored separately from incompatible materials.[4]
4. Arranging for Final Disposal
The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][6]
-
Follow your institution's specific procedures for waste pickup.
-
The most common method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
| Incident | Immediate Action Plan |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it in a labeled hazardous waste container.[5] |
| Large Spill | Evacuate the immediate area and alert your laboratory supervisor and institutional EHS. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-AMINO PYRIDINE. Available at: [Link]
-
Max Planck Institute of Biochemistry. (n.d.). Laboratory Safety Guidelines. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: tert-BUTYL ISOCYANATE. Available at: [Link]
-
National Institutes of Health. (n.d.). Laboratory Biosafety Manual BSL-2 and BSL 2/3. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoisobutyric acid. Available at: [Link]
-
Henderson, T. J. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. Available at: [Link]
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS. Available at: [https://www.oxfordlabchem.com/msds/(p-Amino pyridine ) MSDS CAS 462-08-8.pdf]([Link] pyridine ) MSDS CAS 462-08-8.pdf)
-
MyCAERT. (n.d.). Lab Safety Rules. Available at: [Link]
-
University of Maryland. (n.d.). LABORATORY SAFETY. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



